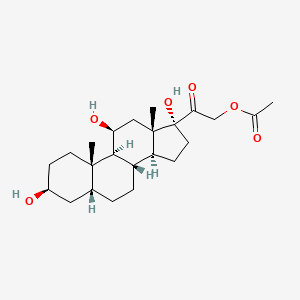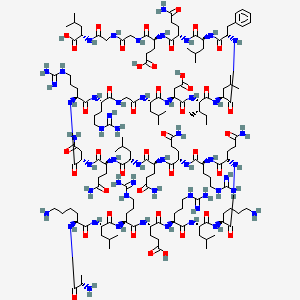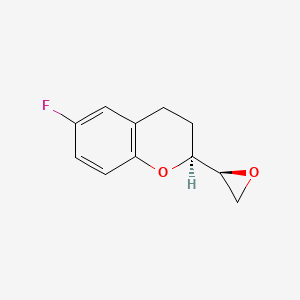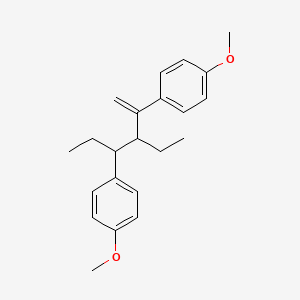
Risedronic Acid Monoethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Risedronic Acid Monoethyl Ester is a derivative of risedronic acid, a bisphosphonate compound commonly used in the treatment of osteoporosis and other bone-related disorders
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Risedronic Acid Monoethyl Ester typically involves the esterification of risedronic acid. One common method includes the reaction of risedronic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the monoethyl ester along with water as a byproduct .
Industrial Production Methods
Industrial production of this compound may utilize similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Risedronic Acid Monoethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to risedronic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Risedronic acid and ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Derivatives of this compound with different functional groups.
Aplicaciones Científicas De Investigación
Risedronic Acid Monoethyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other bisphosphonate derivatives.
Biology: Studied for its potential effects on bone metabolism and its interactions with biological molecules.
Medicine: Investigated for its potential use in the treatment of bone-related disorders and as a drug delivery agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mecanismo De Acción
Risedronic Acid Monoethyl Ester exerts its effects primarily through its interaction with bone hydroxyapatite. Upon binding to bone mineral, it is internalized by osteoclasts during bone resorption. Inside osteoclasts, the compound inhibits farnesyl pyrophosphate synthase, an enzyme critical for the prenylation of small GTPase signaling proteins. This inhibition leads to the induction of osteoclast apoptosis, thereby reducing bone resorption and turnover .
Comparación Con Compuestos Similares
Similar Compounds
Alendronic Acid: Another bisphosphonate used for similar therapeutic purposes.
Ibandronic Acid: Known for its potency and longer duration of action.
Zoledronic Acid: A more potent bisphosphonate with a broader range of applications.
Uniqueness
Risedronic Acid Monoethyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its bioavailability and reduce side effects compared to other bisphosphonates .
Propiedades
IUPAC Name |
[1-[ethoxy(hydroxy)phosphoryl]-1-hydroxy-2-pyridin-3-ylethyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO7P2/c1-2-17-19(15,16)9(11,18(12,13)14)6-8-4-3-5-10-7-8/h3-5,7,11H,2,6H2,1H3,(H,15,16)(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZAWNBBFXHEFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC1=CN=CC=C1)(O)P(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)

